molecular formula C10H11BrN2O B12851827 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B12851827
M. Wt: 255.11 g/mol
InChI Key: YRGLLTWPFMIUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a halogenated benzimidazolone derivative characterized by a bromomethyl substituent at the 5-position of the benzimidazolone core. Benzimidazolones are heterocyclic compounds with a fused benzene and imidazolone ring system, widely studied for their pharmacological activities, including antitumor, antimicrobial, and receptor modulation properties . The bromomethyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-(bromomethyl)-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C10H11BrN2O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6H2,1-2H3

InChI Key

YRGLLTWPFMIUJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

    Bromomethylation: The key step involves the bromomethylation of the benzimidazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromomethylation at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azides, thiocyanates, or ethers.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products typically involve the removal of the bromine atom or the reduction of other functional

Biological Activity

5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS Number: 155821-68-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and synthesis.

Chemical Structure and Properties

The molecular formula of 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is C10H11BrN2OC_{10}H_{11}BrN_2O with a molecular weight of 255.11 g/mol. The compound features a benzimidazole core which is known for various biological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibit significant anticancer properties. For instance, benzimidazolone derivatives have been shown to inhibit the BCL6 protein-protein interactions, which are crucial in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). This inhibition leads to the degradation of BCL6 and subsequent suppression of tumor growth in xenograft models .

Table 1: Summary of Anticancer Studies

CompoundMechanism of ActionCancer TypeReference
5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-oneInhibits BCL6 functionDLBCL
CCT369260Disrupts PPI with co-repressorsDLBCL

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Similar benzimidazole derivatives have demonstrated efficacy against various bacterial strains. For example, compounds derived from this scaffold showed promising antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 9.375 µg/mL to 150 µg/mL .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)Reference
Benzimidazole DerivativePseudomonas aeruginosa9.375
Benzimidazole DerivativeStaphylococcus aureus75 - 150

Synthesis

The synthesis of 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the alkylation of a benzimidazole derivative with bromomethyl groups. The reaction conditions often require careful optimization to achieve high yields while maintaining the integrity of the benzimidazole core.

Case Studies

A notable study involved the optimization of similar compounds for enhanced bioactivity against cancer cells. The study reported that specific modifications at the N-position of the benzimidazole significantly increased the potency against DLBCL cell lines. This highlights the importance of structure-activity relationship (SAR) studies in developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibit significant antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain substituted benzimidazoles displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of benzimidazole derivatives found that 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for further development into therapeutic agents targeting bacterial infections.

Anticancer Properties

Mechanism of Action
The compound has also been studied for its anticancer properties. Benzimidazole derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and disruption of microtubule dynamics. This mechanism is crucial for cancer cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated an IC50 value of 25 µM in MCF-7 cells after 48 hours of treatment, indicating its potential as a therapeutic agent in oncology.

Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Study: Enzyme Inhibition Assays
In enzyme inhibition assays conducted with purified DHFR from Escherichia coli, 5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one showed an IC50 value of 15 µM. This highlights its potential role as a scaffold for designing new inhibitors targeting related pathways in cancer metabolism.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position Matters : The 5-bromo (e.g., ) and 6-bromo () isomers exhibit distinct reactivity and biological profiles due to electronic and steric effects.
  • Functional Group Impact : The bromomethyl group in the target compound offers greater synthetic versatility compared to bromo or hydrosulfonyl derivatives, enabling downstream modifications .

Physicochemical Properties

Spectroscopic data from analogs provide insights into the target compound’s likely characteristics:

  • NMR : Benzimidazolones with alkyl or aryl substituents (e.g., 1-phenyl, 3-propyl in ) show aromatic proton signals at δ 6.5–7.5 ppm and alkyl group signals at δ 1.0–4.0 ppm. The bromomethyl group (CH2Br) would likely resonate near δ 3.5–4.5 ppm .
  • IR: Stretching vibrations for C=O (imidazolone) appear at ~1700–1750 cm⁻¹, while N-H (non-methylated analogs) absorb near 3200–3400 cm⁻¹. Methyl groups exhibit C-H stretches at ~2850–2950 cm⁻¹ .

Q & A

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves ambiguities in splitting patterns caused by steric hindrance or dynamic effects .
  • X-ray crystallography : Definitively confirms molecular geometry (e.g., monoclinic symmetry with β = 98.305° for brominated derivatives) .
  • Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

How is X-ray crystallography utilized to confirm molecular geometry?

Advanced
Crystallographic parameters (e.g., unit cell dimensions, space group) provide atomic-level resolution:

ParameterValue for a Brominated Derivative
Crystal systemMonoclinic
Space groupP21/nP2_1/n
a,b,ca, b, c (Å)13.6796, 9.6144, 14.8093
β\beta (°)98.305
VV3^3)1927.3

Chain length variations (e.g., dodecyl vs. octyl) alter crystal packing and symmetry .

What are key considerations in designing pharmacological studies for this compound?

Q. Basic

  • Target identification : Use molecular docking (e.g., EGFR inhibition) to predict bioactivity .
  • Cytotoxicity assays : Evaluate IC50_{50} values in cell lines (e.g., MTT assay).
  • ADMET analysis : Predict absorption, metabolism, and toxicity using in-silico tools .

How do structural modifications influence pharmacokinetics and toxicity?

Q. Advanced

  • Bromomethyl substitution : Enhances lipophilicity, improving membrane permeability but potentially increasing hepatotoxicity .
  • Halogen effects : Bromine’s electron-withdrawing nature alters binding affinity (e.g., to EGFR) and metabolic stability .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites, guiding toxicity mitigation strategies .

Tables

Spectroscopic Data for 4-Bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole

TechniqueKey Data
1H^1H NMR (δ)8.35–8.28 (m, 3H), 7.56–7.44 (m, 6H)
IR (cm1^{-1})1611 (C=N), 590 (C-Br), 745 (C-Cl)
HRMS (m/z)222.12 (M+^+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.